molecular formula C13H12BrNO2 B1290190 3-Bromo-5-(4-methoxybenzyloxy)pyridine CAS No. 552331-73-4

3-Bromo-5-(4-methoxybenzyloxy)pyridine

Cat. No. B1290190
Key on ui cas rn: 552331-73-4
M. Wt: 294.14 g/mol
InChI Key: MWACELUBXQATRJ-UHFFFAOYSA-N
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Patent
US08802670B2

Procedure details

To a solution of 4-methoxybenzyl alcohol (1.73 g) in DMSO (10 mL) at room temperature was added sodium hydride (500 mg). The reaction mixture was stirred for 75 min and then a solution of 3,5-dibromopyridine (3.0 g) in DMSO (15 mL) was added. The reaction mixture was then heated at 90° C. for 2.5 h and then allowed to cool to room temperature, quenched with water (60 mL) and extracted into diethyl ether (3×60 mL). The combined organics were washed with brine (100 mL), dried (MgSO4), reduced in vacuo and purified by column chromatography to give 3-bromo-5-(4-methoxy-benzyloxy)-pyridine as a white solid (1.76 g).
Quantity
1.73 g
Type
reactant
Reaction Step One
Quantity
500 mg
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step Two
Name
Quantity
15 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:10]=[CH:9][C:6]([CH2:7][OH:8])=[CH:5][CH:4]=1.[H-].[Na+].[Br:13][C:14]1[CH:15]=[N:16][CH:17]=[C:18](Br)[CH:19]=1>CS(C)=O>[Br:13][C:14]1[CH:15]=[N:16][CH:17]=[C:18]([O:8][CH2:7][C:6]2[CH:9]=[CH:10][C:3]([O:2][CH3:1])=[CH:4][CH:5]=2)[CH:19]=1 |f:1.2|

Inputs

Step One
Name
Quantity
1.73 g
Type
reactant
Smiles
COC1=CC=C(CO)C=C1
Name
Quantity
500 mg
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
10 mL
Type
solvent
Smiles
CS(=O)C
Step Two
Name
Quantity
3 g
Type
reactant
Smiles
BrC=1C=NC=C(C1)Br
Name
Quantity
15 mL
Type
solvent
Smiles
CS(=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
90 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred for 75 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to cool to room temperature
CUSTOM
Type
CUSTOM
Details
quenched with water (60 mL)
EXTRACTION
Type
EXTRACTION
Details
extracted into diethyl ether (3×60 mL)
WASH
Type
WASH
Details
The combined organics were washed with brine (100 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
purified by column chromatography

Outcomes

Product
Details
Reaction Time
75 min
Name
Type
product
Smiles
BrC=1C=NC=C(C1)OCC1=CC=C(C=C1)OC
Measurements
Type Value Analysis
AMOUNT: MASS 1.76 g
YIELD: CALCULATEDPERCENTYIELD 47.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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